
3,3'-(9-Butyl-9H-carbazole-3,6-diyl)bis(3-chloroprop-2-enal)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(9-Butyl-9H-carbazole-3,6-diyl)bis(3-chloroprop-2-enal): is a complex organic compound that belongs to the carbazole family. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(9-Butyl-9H-carbazole-3,6-diyl)bis(3-chloroprop-2-enal) typically involves multi-step organic reactions. One common method includes the alkylation of carbazole followed by formylation and chlorination. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Carbazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced carbazole derivatives with hydrogenated functional groups.
Substitution: Carbazole derivatives with substituted functional groups replacing chlorine.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of advanced organic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology: In biological research, carbazole derivatives are studied for their potential as antimicrobial and anticancer agents due to their ability to interact with biological macromolecules.
Medicine: The compound is explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.
Industry: In the industrial sector, the compound is used in the development of high-performance polymers and as a component in specialty coatings and adhesives.
Mechanism of Action
The mechanism of action of 3,3’-(9-Butyl-9H-carbazole-3,6-diyl)bis(3-chloroprop-2-enal) involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, in medicinal chemistry, it may inhibit certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
- 3,6-Di-tert-butylcarbazole
- 3,6-Di-tert-butyl-9H-carbazole
- 3,6-Di-tert-butyl-9-phenylcarbazole
Comparison: Compared to these similar compounds, 3,3’-(9-Butyl-9H-carbazole-3,6-diyl)bis(3-chloroprop-2-enal) exhibits unique properties due to the presence of butyl and chloropropenal groups
Properties
CAS No. |
915381-04-3 |
|---|---|
Molecular Formula |
C22H19Cl2NO2 |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
3-[9-butyl-6-(1-chloro-3-oxoprop-1-enyl)carbazol-3-yl]-3-chloroprop-2-enal |
InChI |
InChI=1S/C22H19Cl2NO2/c1-2-3-10-25-21-6-4-15(19(23)8-11-26)13-17(21)18-14-16(5-7-22(18)25)20(24)9-12-27/h4-9,11-14H,2-3,10H2,1H3 |
InChI Key |
JBNVMYDNDDKTLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)C(=CC=O)Cl)C3=C1C=CC(=C3)C(=CC=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(4-Chlorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14197204.png)
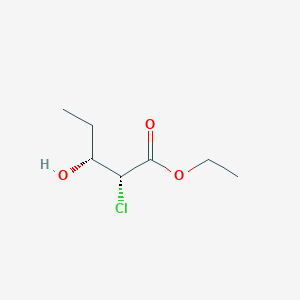
![4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197230.png)
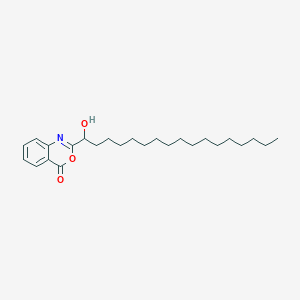
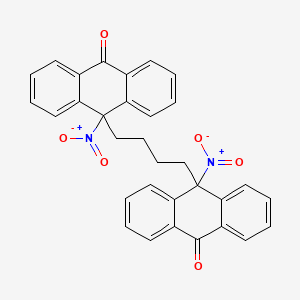
![Thiourea, [2-methyl-5-(phenylmethoxy)phenyl]-](/img/structure/B14197236.png)
![([1,1'-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate](/img/structure/B14197242.png)
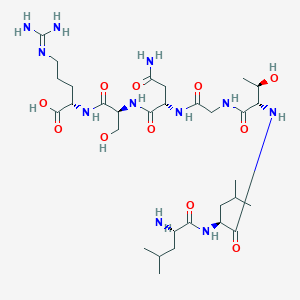
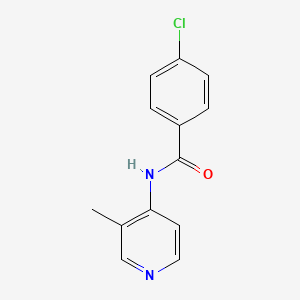
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-ethenyl-5H-pyrido[3,2-b]indole)](/img/structure/B14197251.png)
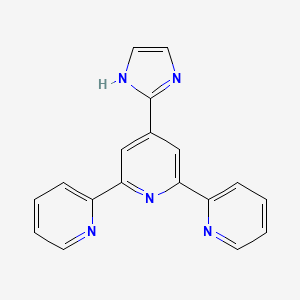
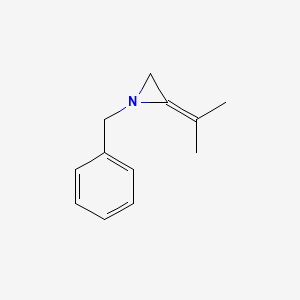

![7,9-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14197295.png)
